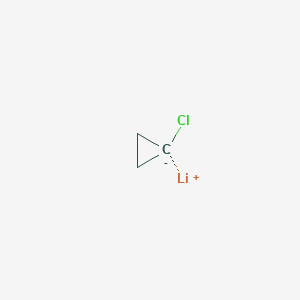![molecular formula C10H7N3O2S B14241557 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid CAS No. 388092-58-8](/img/structure/B14241557.png)
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is a chemical compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring attached to a prop-2-enoic acid moiety via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid typically involves the following steps:
Formation of Benzotriazine Ring: The benzotriazine ring can be synthesized through the oxidative cyclization of amidrazones.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzotriazine derivative with a suitable thiol compound under mild conditions.
Formation of Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring or the prop-2-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thiol derivatives.
Aplicaciones Científicas De Investigación
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an α-glucosidase inhibitor, which is relevant for the treatment of diabetes mellitus.
Biological Studies: Benzotriazine derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for further biological evaluation.
Mecanismo De Acción
The mechanism of action of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This results in a reduction in postprandial blood glucose levels, which is beneficial for managing diabetes mellitus.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Another benzotriazine derivative with similar biological activities.
Uniqueness
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is unique due to its specific combination of a benzotriazine ring, a sulfanyl linkage, and a prop-2-enoic acid moiety
Propiedades
Número CAS |
388092-58-8 |
|---|---|
Fórmula molecular |
C10H7N3O2S |
Peso molecular |
233.25 g/mol |
Nombre IUPAC |
3-(1,2,4-benzotriazin-3-ylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7N3O2S/c14-9(15)5-6-16-10-11-7-3-1-2-4-8(7)12-13-10/h1-6H,(H,14,15) |
Clave InChI |
KISSSQVHCCITBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N=N2)SC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)


![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)


![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)


![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
